molecular formula C6H2F5N B1282707 2,3-Difluoro-5-(trifluoromethyl)pyridine CAS No. 89402-42-6

2,3-Difluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1282707
CAS No.: 89402-42-6
M. Wt: 183.08 g/mol
InChI Key: XIFCGIKPAAZFFS-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F5N. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals .

Scientific Research Applications

2,3-Difluoro-5-(trifluoromethyl)pyridine is used in various scientific research applications, including:

Safety and Hazards

“2,3-Difluoro-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for “2,3-Difluoro-5-(trifluoromethyl)pyridine” are promising. It is expected that many novel applications of this compound will be discovered in the future . Its derivatives are important ingredients for the development of many agrochemical and pharmaceutical compounds . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-5-(trifluoromethyl)pyridine can be synthesized by contacting a 2,3-dihalo-5-(trifluoromethyl)pyridine with potassium fluoride or cesium fluoride in a polar aprotic solvent at elevated temperatures under substantially anhydrous conditions. The difluoropyridine products are removed as they are formed to minimize decomposition . The reaction may also be conducted in the presence of an acid scavenger and/or a phase-transfer catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents.

    Oxidation: Various oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium or nickel catalysts in the presence of suitable ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with chlorine atoms instead of fluorine.

    2-Fluoro-3-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with a different substitution pattern.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine with both chlorine and fluorine substituents

Uniqueness

2,3-Difluoro-5-(trifluoromethyl)pyridine is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it valuable in various applications .

Properties

IUPAC Name

2,3-difluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFCGIKPAAZFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540285
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
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Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89402-42-6
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=89402-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
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Record name 2,3-difluoro-5-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

A 500 ml 4-neck round bottom flask, equipped with an air-driven mechanical stirrer and fitted with a thermometer, a distillation condenser and a stopper, was charged with 500 ml of DMSO, 1 g anhydrous K2CO3 and 25 g (0.165 mole) of CsF (one third of total CsF). The flask was heated with a heating mantle and about 100 ml of DMSO was distilled at ~110° C./~40 mm Hg to dry the reaction mixture. The reaction mixture was cooled to about 75° C. and N2 was reintroduced into the flask. The distillation condenser was replaced by a reflux condenser which was vented to a dry ice trap with a N2 atmosphere. To the reaction mixture was added 65.7 g of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (0.329 mole) in one portion, with constant agitation, and the temperature of the reaction mixture was increased to between 120°-125° C. with the aid of a thermowatch® temperature controller. In 2.5 hours and 21.5 hours after the addition of the 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, additional 25 g portions of CsF were added to the reaction mixture for a total of 75 g of CsF in the reaction mixture. The reaction was allowed to run 69 hours at which time the reaction mixture appeared black with dark solids on the walls of the flask. A distillation condenser was attached to the flask and the reflux condenser was removed to allow the removal of the crude product by distillation (pressure=210 mm Hg; temperature (overhead)=90°-130° C.; temperature (pot)=~160° C.). To prevent the volatile product from being lost, the receiver was cooled in a dry ice/acetone bath. The distillation was continued until the head temperature stopped increasing at which time the vacuum was released, the receivers changed and the distillation resumed. An additional 10 ml was distilled over at a temperature of 130° C. and the distillation was stopped. The crude material was extracted with 100 ml of water and dried over 0.5 g of 4Å molecular sieves to give 35.1 g of 2,3-difluoro-5-(trifluoromethyl)pyridine. Elemental analysis results of the product were:
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 g
Type
reactant
Reaction Step Five
Name
Quantity
1 g
Type
catalyst
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 100 ml 4-neck round bottom flask, containing a magnetic stir bar and fitted with a thermometer, nitrogen inlet and distillation condenser, was charged with 75 ml of DMSO, 0.5 g of anhydrous K2CO3 and 22.8 g (0.15 mole) of CsF. The reaction mixture was heated to 115° C. at 57 mm Hg so that about 20 ml of DMSO was distilled to dry the reaction mixture. The light yellow reaction mixture was cooled to 65° C. and 20 g (0.1 mole) of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine was added through a pressure equalizing addition funnel which replaced the distillation condenser. After a dry ice condenser was attached to the flask the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation. The reaction mixture was black with dark solids on the sides of the flask. A short path distillation condenser was attached to the flask and 13 g of crude product was collected in a receiver, which was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C). This crude product was extracted with water to remove any residual DMSO and dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying). The product was then transferred to a 25 ml round bottom flask and distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column resulting in 9.3 g of substantially pure 2,3-difluoro-5-(trifluoromethyl)pyridine. The isolated yield of desired product was calculated to be 48.4% of theoretical. The structure of the product was confirmed by its nuclear magnetic resonance (NMR) spectra. Elemental analysis results for the product were:
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
22.8 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

47.7 g (0.82 mol) of potassium fluoride and 10.0 g (0.065 mol) of caesium fluoride are suspended in 300 ml of sulfolane and the suspension is heated to 140° C. 60 ml of sulfolane are distilled off by decreasing the pressure and subsequently 65.6 g (0.329 mol) of 2-chloro-3-fluoro-5-trifluoromethylpyridine and 1.3 g (0.004 mol) of 18-crown-6 are added. The reaction mixture is stirred for 48 hours at 140° C. and subsequently distilled by introducing steam. The oil is separated and the aqueous phase is extracted twice with a small amount of ether. The organic phases are purified, dried with a small amount of magnesium sulfate and filtered. Distillation affords 54.8 g (91% of theory) of 2,3-difluoro-5-trifluoromethylpyridine, b.p. 100°-102° C. (980 mbar).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
65.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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